![molecular formula C7H6F3NO B151743 (5-(Trifluoromethyl)pyridin-2-yl)methanol CAS No. 31181-84-7](/img/structure/B151743.png)
(5-(Trifluoromethyl)pyridin-2-yl)methanol
Overview
Description
(5-(Trifluoromethyl)pyridin-2-yl)methanol, also known as 5-TFMP, is a highly fluorinated pyridine derivative that has gained attention in the scientific community due to its unique properties and potential applications. 5-TFMP is a colorless liquid that is soluble in water and organic solvents, and is relatively stable under normal conditions. It has been used as a reagent in organic synthesis and as a catalyst in various reactions, and has been investigated for its potential use in drug discovery and development.
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the creation of various organic molecules, particularly in the development of agrochemicals and pharmaceuticals .
Agrochemical Industry
In the agrochemical field, compounds like (5-(Trifluoromethyl)pyridin-2-yl)methanol are utilized for synthesizing new pesticides. The trifluoromethyl group is especially significant as over 50% of pesticides developed in recent decades are fluorinated .
Pharmaceutical Development
The pharmaceutical industry benefits from this compound’s potential in drug synthesis. Its trifluoromethyl group can enhance the biological activity and metabolic stability of therapeutic agents .
Analytical Chemistry
As a standard or reference compound in mass spectrometry, it aids in identifying and quantifying substances within a sample, utilizing its distinct mass spectral signature .
Ligand Synthesis
It is used in the synthesis of ligands for catalysis. The pyridinyl group can act as a coordinating unit, forming complexes with various metals, which are crucial in catalytic reactions .
Fluorinated Chemical Research
The presence of the trifluoromethyl group makes it a subject of interest in research focused on developing fluorinated organic chemicals due to their growing applications across different industries .
Mechanism of Action
Mode of Action
It is known that the compound is used as a reagent and catalyst in organic synthesis reactions, particularly in fluorination reactions .
Pharmacokinetics
The compound has a molecular weight of 177.13, and its physical form is a colorless to yellow to brown sticky oil to semi-solid or liquid . It has a predicted density of 1.362±0.06 g/cm3 and a predicted boiling point of 215.5±35.0 °C . These properties may influence its bioavailability.
Result of Action
As a reagent and catalyst in organic synthesis reactions, it likely participates in the formation of new chemical bonds and structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-(Trifluoromethyl)pyridin-2-yl)methanol. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C . Direct contact with the compound can cause eye and skin irritation, and it should be avoided . Good ventilation measures should be taken to avoid inhalation of aerosols .
properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-1-2-6(4-12)11-3-5/h1-3,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAFEGOUIQFLQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396871 | |
Record name | [5-(Trifluoromethyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Trifluoromethyl)pyridin-2-yl)methanol | |
CAS RN |
31181-84-7 | |
Record name | [5-(Trifluoromethyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(Trifluoromethyl)-2-pyridinyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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